molecular formula C7H13NO4 B1616705 Ethyl 2-(ethoxycarbonylamino)acetate CAS No. 999-30-4

Ethyl 2-(ethoxycarbonylamino)acetate

Cat. No. B1616705
CAS RN: 999-30-4
M. Wt: 175.18 g/mol
InChI Key: ORKAHUKYJCNDDI-UHFFFAOYSA-N
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Description

Ethyl 2-(ethoxycarbonylamino)acetate is a chemical compound with the molecular formula C8H15NO5 . It is also known as ethyl ethoxycarbonylglycinate . This compound contains a total of 30 bonds, including 15 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), 1 urea (-thio) derivative, and 1 N hydrazine .


Synthesis Analysis

The synthesis of esters like Ethyl 2-(ethoxycarbonylamino)acetate can be accomplished through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another pathway for ester synthesis is through acetoacetic ester synthesis .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(ethoxycarbonylamino)acetate consists of 15 Hydrogen atoms, 8 Carbon atoms, 3 Nitrogen atoms, and 5 Oxygen atoms . It contains 30 bonds in total, including 15 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), 1 urea (-thio) derivative, and 1 N hydrazine .


Chemical Reactions Analysis

Esters like Ethyl 2-(ethoxycarbonylamino)acetate can undergo various chemical reactions. For instance, they can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters .


Physical And Chemical Properties Analysis

Esters are derived from carboxylic acids, where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . They are common solvents and are often used to extract organic solutes from aqueous solutions .

Scientific Research Applications

Pharmaceutical Research

Ethyl 2-(ethoxycarbonylamino)acetate is utilized in pharmaceutical research for the synthesis of active pharmaceutical ingredients (APIs). Its role as a precursor in the formation of various medicinal compounds is critical. For instance, it can be used to develop prodrugs that enhance the bioavailability of therapeutic agents .

Organic Synthesis

In the realm of organic chemistry, this compound serves as a building block for complex organic synthesis. It’s particularly useful in the creation of heterocyclic compounds, which are prevalent in many drugs and agrochemicals .

Material Science

Researchers in material science explore the use of Ethyl 2-(ethoxycarbonylamino)acetate in the development of novel materials. Its application in polymer synthesis could lead to the creation of new plastics with enhanced properties .

Biotechnology

In biotechnological applications, Ethyl 2-(ethoxycarbonylamino)acetate could be employed in enzyme-mediated reactions to produce esters. These reactions are pivotal in the production of flavors and fragrances .

Environmental Science

Ethyl 2-(ethoxycarbonylamino)acetate may also find applications in environmental science, particularly in the development of green solvents and as an additive to reduce pollutants in waste streams .

Food Industry

The compound’s potential in the food industry lies in its use as a flavor enhancer or as an extraction solvent for natural flavors. Its role in improving the taste and aroma of food products is an area of ongoing research .

Cosmetic Industry

In cosmetics, Ethyl 2-(ethoxycarbonylamino)acetate is investigated for its use in nail care products, perfumes, and as an extraction solvent for botanical ingredients that are beneficial for skin health .

Fuel Research

Lastly, in fuel research, there’s interest in using Ethyl 2-(ethoxycarbonylamino)acetate as a component of biofuels. It could contribute to the formulation of more sustainable and environmentally friendly fuel options .

Safety And Hazards

Ethyl 2-(ethoxycarbonylamino)acetate is considered hazardous. It is classified as a flammable liquid, can cause serious eye irritation, and may cause drowsiness or dizziness . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of dust/fume/gas/mist/vapors/spray, and using only in well-ventilated areas .

properties

IUPAC Name

ethyl 2-(ethoxycarbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-3-11-6(9)5-8-7(10)12-4-2/h3-5H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKAHUKYJCNDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301045274
Record name Ethyl [(ethoxycarbonyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (ethoxycarbonyl)methylcarbamate

CAS RN

999-30-4
Record name NSC16588
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl [(ethoxycarbonyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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